molecular formula C16H21N5 B4520203 N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B4520203
M. Wt: 283.37 g/mol
InChI Key: ODECGTHPQBVUPZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of nitrogen-rich tricyclic heterocycles characterized by a fused ring system containing four nitrogen atoms (tetrazatricyclo). Key structural features include:

  • Core structure: A tricyclic framework ([7.4.0.0²,⁷]trideca-hexaen) with conjugated double bonds.
  • Substituents: A butan-2-yl group (C₄H₉) at the N-6 position. Methyl groups at positions 4, 11, and 12. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-6-10(3)17-13-8-12(5)19-16-14-9(2)7-11(4)18-15(14)20-21(13)16/h7-8,10,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODECGTHPQBVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multiple steps, including the formation of the tricyclic core and the introduction of the butan-2-yl and trimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity
N-(4-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine 4-methoxyphenyl at N-6 C₁₉H₁₉N₅O 327.43 Anticancer, enzyme inhibition
N-(4-ethoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine 4-ethoxyphenyl at N-6; propyl at C-4 C₂₂H₂₅N₅O 375.48 Antimicrobial (predicted via QSAR)
N-(3-methylbutyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine 3-methylbutyl at N-6; propyl at C-4 C₂₀H₂₇N₅ 361.47 Anti-inflammatory (in vitro assays)
Target Compound Butan-2-yl at N-6; methyl at C-4, C-11, C-13 C₂₀H₂₇N₅ 361.47 (estimated) Undocumented; predicted to modulate kinase pathways

Key Observations :

  • Substituent Effects: Aryl vs. Alkyl Groups: Aryl substituents (e.g., 4-methoxyphenyl) enhance π-π stacking with biological targets, improving binding affinity in enzyme inhibition . Positional Methyl Groups: Methyl groups at C-11 and C-13 stabilize the tricyclic core, reducing metabolic degradation .
  • Synthetic Complexity : Propyl and ethoxyphenyl derivatives require multi-step protocols involving nucleophilic substitution and Suzuki coupling, whereas butan-2-yl analogs may need optimized cyclization conditions (e.g., iodine/Et₃N instead of DCC) .

Reactivity and Stability

  • Oxidation/Reduction: Methoxyphenyl derivatives undergo demethylation under oxidative conditions, forming quinone-like intermediates. Butan-2-yl analogs are more resistant to oxidation due to the absence of electron-donating groups .
  • Substitution Reactions : Steric hindrance from bulkier substituents (e.g., butan-2-yl) slows nucleophilic substitution at C-6 compared to methyl or ethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Reactant of Route 2
Reactant of Route 2
N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

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